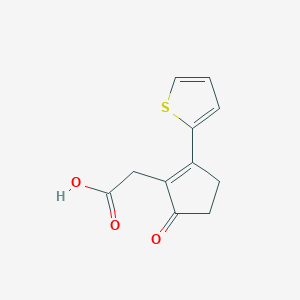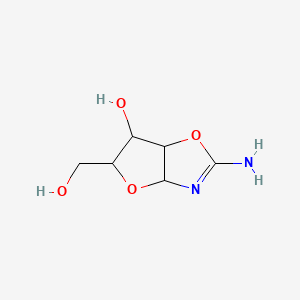
四氨合铜(II) 硫酸盐
描述
Tetraamminecopper(2+) sulfate, also known as tetraammineaquacopper(2+) sulfate, is an inorganic complex compound with the formula [Cu(NH3)4(H2O)]SO4. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ (tetraammineaquacopper(2+) cation). It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
科学研究应用
Tetraamminecopper(2+) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studies involving copper metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying copper-based drugs.
Industry: Utilized in the production of cellulose fibers (rayon) and as a component in battery manufacturing
作用机制
Target of Action
Tetraamminecopper(2+) sulfate, also known as copper;azanide;sulfuric acid, is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ . The primary target of this compound is Xanthine dehydrogenase/oxidase , an enzyme that plays a crucial role in the oxidative metabolism of purines.
Mode of Action
It is known that the compound forms a complex with the enzyme xanthine dehydrogenase/oxidase, potentially altering its function .
Biochemical Pathways
The biochemical pathways affected by Tetraamminecopper(2+) sulfate are related to the metabolism of purines. By interacting with Xanthine dehydrogenase/oxidase, the compound may influence the oxidative metabolism of purines, which are key components of nucleic acids .
Pharmacokinetics
It is known that the compound is fairly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with xanthine dehydrogenase/oxidase could potentially lead to changes in the metabolism of purines and thus affect the synthesis of nucleic acids .
Action Environment
The action of Tetraamminecopper(2+) sulfate can be influenced by environmental factors. For instance, the compound tends to hydrolyze and evolve ammonia upon standing in air . This could potentially affect its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Tetraamminecopper(2+) sulfate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(2+) sulfate pentahydrate, followed by precipitation of the product with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the preparation involves dissolving copper(2+) sulfate pentahydrate in water, followed by the addition of concentrated ammonia solution. The mixture is then cooled, and the product is precipitated using ethanol. The crystals are filtered, washed with cold ethanol, and dried .
化学反应分析
Types of Reactions: Tetraamminecopper(2+) sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound tends to hydrolyze and release ammonia upon standing in air.
Complex Formation: It forms complexes with other ligands, such as chloride ions, resulting in compounds like tetraamminecopper(2+) chloride.
Common Reagents and Conditions:
Ammonia: Used in the synthesis and complex formation reactions.
Ethanol: Used for precipitation and purification of the compound.
Major Products:
Hydrolysis Products: Ammonia and copper(2+) sulfate.
Complexes: Tetraamminecopper(2+) chloride and other similar complexes.
相似化合物的比较
Tetraamminecopper(2+) iodide monohydrate: Similar structure but with iodide as the anion.
Schweizer’s reagent: Used in the production of rayon, closely related in terms of chemical composition.
Uniqueness: Tetraamminecopper(2+) sulfate is unique due to its specific coordination geometry and its applications in various fields, including its role in the production of cellulose fibers and its use as a reagent in chemical synthesis .
属性
CAS 编号 |
14283-05-7 |
|---|---|
分子式 |
CuH12N4O4S |
分子量 |
227.73 g/mol |
IUPAC 名称 |
copper;azane;sulfate |
InChI |
InChI=1S/Cu.4H3N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H3;(H2,1,2,3,4)/q+2;;;;;/p-2 |
InChI 键 |
MJIHMGIXWVSFTF-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] |
规范 SMILES |
N.N.N.N.[O-]S(=O)(=O)[O-].[Cu+2] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1593562.png)

![3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione](/img/structure/B1593565.png)



![5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1593570.png)





![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)

